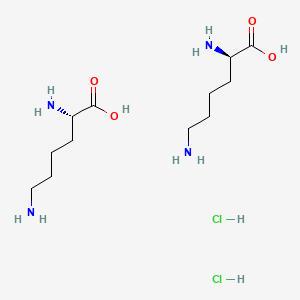
Succinate de diisopentyle
Vue d'ensemble
Description
Diisopentyl succinate, also known as Diisoamyl succinate or Succinic acid diisopentyl ester, is a chemical compound with the molecular formula C₁₄H₂₆O₄ . It has a molecular weight of 258.35 .
Molecular Structure Analysis
The Diisopentyl succinate molecule contains a total of 43 bond(s). There are 17 non-H bond(s), 2 multiple bond(s), 11 rotatable bond(s), 2 double bond(s), and 2 ester(s) (aliphatic) .Physical And Chemical Properties Analysis
Diisopentyl succinate has a molecular weight of 258.35 . More detailed physical and chemical properties are not directly available in the retrieved data.Applications De Recherche Scientifique
Analyse complète des applications du succinate de diisopentyle
Le this compound est un composé chimique qui présente des applications potentielles dans divers domaines scientifiques. Vous trouverez ci-dessous une analyse détaillée de six applications uniques, chacune avec sa propre section dédiée.
Biomédecine
Le this compound : pourrait avoir des applications potentielles dans le domaine de la biomédecine. Bien que des études spécifiques sur le this compound ne soient pas facilement disponibles, sa similitude structurelle avec d'autres dérivés du succinate suggère qu'il pourrait être utilisé dans des formulations médicamenteuses ou comme solvant biocompatible. Les dérivés du succinate sont connus pour leur rôle dans les processus métaboliques et pourraient être utilisés dans la conception de systèmes d'administration de médicaments ciblant le cycle de l'acide tricarboxylique ou dans l'ingénierie tissulaire.
Science des polymères
En science des polymères, le this compound pourrait être exploré comme monomère ou plastifiant. Son incorporation dans les polymères pourrait améliorer la flexibilité et la durabilité. Des recherches sur des composés similaires, tels que le polybutylène succinate, indiquent que les dérivés du succinate peuvent améliorer la biodégradabilité et les propriétés mécaniques des polymères, suggérant des applications potentielles dans la création de matériaux respectueux de l'environnement .
Sciences de l'environnement
Le this compound : pourrait être étudié pour son rôle dans les sciences de l'environnement, en particulier dans la production d'acide bio-succinique. L'acide bio-succinique est un intermédiaire clé pour divers produits chimiques et matériaux verts, et sa production durable est cruciale pour réduire l'impact environnemental. Le this compound pourrait servir de précurseur ou d'intermédiaire dans la synthèse de produits chimiques biosourcés .
Ingénierie des matériaux
En ingénierie des matériaux, le this compound pourrait être utilisé pour modifier les propriétés des matériaux, comme améliorer la flexibilité ou réduire la fragilité dans les composites. Il pourrait également servir d'alternative biosourcée aux plastifiants traditionnels, contribuant au développement de matériaux aux profils environnementaux améliorés .
Pharmaceutiques
Le this compound : pourrait avoir des applications dans les produits pharmaceutiques, éventuellement comme excipient ou solvant. Son rôle pourrait être d'améliorer la solubilité des principes actifs pharmaceutiques ou de modifier les profils de libération des médicaments. La sécurité et l'efficacité de ces applications nécessiteraient une enquête approfondie .
Agriculture
En agriculture, le this compound pourrait être exploré pour son potentiel en tant qu'additif pour sols ou dans la formulation de produits agrochimiques. Les acides organiques, y compris les dérivés du succinate, jouent un rôle dans la fertilité des sols et la santé des plantes. Ils peuvent favoriser la solubilisation des nutriments et améliorer les rendements des cultures, ce qui les rend précieux dans les pratiques agricoles durables .
Safety and Hazards
When handling Diisopentyl succinate, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition. In case of a spill or leak, evacuate personnel to safe areas and keep people away from and upwind of the spill/leak .
Mécanisme D'action
Target of Action
Diisopentyl succinate is a derivative of succinic acid . Succinic acid is known to interact with the succinate receptor 1 (SUCNR1) . SUCNR1 is a G-protein-coupled receptor that is involved in various physiological processes, including regulation of blood pressure and inflammation . Therefore, it is plausible that diisopentyl succinate may also interact with SUCNR1 or similar targets.
Mode of Action
For instance, succinic acid has been shown to act as a signaling molecule, influencing cellular responses to stress and inflammation .
Biochemical Pathways
Succinic acid, from which diisopentyl succinate is derived, is a key intermediate in the tricarboxylic acid (TCA) cycle . The TCA cycle is a crucial metabolic pathway involved in the production of energy in cells. Succinic acid is also involved in the succinate pathway, which is a major biochemical pathway for propionate production . It is possible that diisopentyl succinate may also influence these pathways, although specific studies are needed to confirm this.
Result of Action
Succinic acid, the parent compound, has been shown to have various effects, including modulation of immune cell function and potential protective effects against inflammation
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other substances can affect the stability and activity of a compound . .
Propriétés
IUPAC Name |
bis(3-methylbutyl) butanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26O4/c1-11(2)7-9-17-13(15)5-6-14(16)18-10-8-12(3)4/h11-12H,5-10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VITLQDOBPXWZLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC(=O)CCC(=O)OCCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80231370 | |
| Record name | Diisopentyl succinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80231370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
818-04-2 | |
| Record name | Diisoamyl succinate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=818-04-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diisopentyl succinate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000818042 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diisopentyl succinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80231370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diisopentyl succinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.316 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Diisopentyl succinate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/32GYA74XJK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















